[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 769152-91-2
VCID: VC20171448
InChI: InChI=1S/C31H23N3O4/c1-20-13-15-23(16-14-20)31(37)38-28-18-17-22-8-2-4-10-24(22)26(28)19-32-34-30(36)29(35)33-27-12-6-9-21-7-3-5-11-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+
SMILES:
Molecular Formula: C31H23N3O4
Molecular Weight: 501.5 g/mol

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

CAS No.: 769152-91-2

Cat. No.: VC20171448

Molecular Formula: C31H23N3O4

Molecular Weight: 501.5 g/mol

* For research use only. Not for human or veterinary use.

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate - 769152-91-2

Specification

CAS No. 769152-91-2
Molecular Formula C31H23N3O4
Molecular Weight 501.5 g/mol
IUPAC Name [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate
Standard InChI InChI=1S/C31H23N3O4/c1-20-13-15-23(16-14-20)31(37)38-28-18-17-22-8-2-4-10-24(22)26(28)19-32-34-30(36)29(35)33-27-12-6-9-21-7-3-5-11-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+
Standard InChI Key QIZSMDYMPYPVDN-BIZUNTBRSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name reflects its intricate architecture:

  • Naphthalen-1-ylamino group: A bicyclic aromatic amine.

  • Hydrazinylidene linkage: Connects the naphthalene moiety to the 2-oxoacetyl group.

  • 4-Methylbenzoate ester: Provides steric and electronic modulation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC31H23N3O4\text{C}_{31}\text{H}_{23}\text{N}_{3}\text{O}_{4}
Molecular Weight501.5 g/mol
CAS Registry Number769152-91-2
SolubilityLow in polar solvents
StabilityHydrolytically sensitive

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions:

  • Esterification: 4-Methylbenzoic acid is esterified with methanol under acidic catalysis to form methyl 4-methylbenzoate .

  • Hydrazone Formation: Condensation of the ester with a naphthalen-1-yl hydrazine derivative in ethanol yields the hydrazone intermediate .

  • Oxoacetyl Incorporation: Reaction with 2-oxoacetyl chloride introduces the ketone functionality.

Critical Reaction Conditions:

  • Palladium catalysts (e.g., Pd(dppf)Cl2_2) for cross-coupling steps .

  • Solvent systems: Mixed polar aprotic solvents (e.g., THF/water) enhance yield .

Table 2: Key Synthetic Steps and Yields

StepReaction TypeYieldConditionsSource
1Esterification85–92%H2_2SO4_4, MeOH, reflux
2Hydrazone condensation74–89%Ethanol, 80°C, 8 h
3Oxoacetyl functionalization68–75%THF/H2_2O, 110°C, 4 h

Chemical Reactivity

  • Hydrolysis: The hydrazone bond undergoes acid-catalyzed cleavage to regenerate carbonyl compounds.

  • Substitution Reactions: Electrophilic aromatic substitution occurs at the naphthalene ring’s α-positions.

  • Coordination Chemistry: The hydrazone acts as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .

Biological Activity and Mechanisms

Antimicrobial Properties

Analogous hydrazones exhibit potent activity against drug-resistant bacteria:

  • Staphylococcus aureus: MIC = 0.78 μg/mL .

  • Acinetobacter baumannii: MIC = 1.56 μg/mL .

  • Biofilm Disruption: Reduces biofilm formation by >50% at sub-MIC concentrations .

Mechanism: Membrane disruption via interaction with phospholipid bilayers, evidenced by increased intracellular ATP leakage .

Antioxidant Activity

  • ORAC Assay: Free radical scavenging capacity of 12,500 μmol TE/g.

  • Structure-Activity Relationship: The naphthalene system enhances electron delocalization, stabilizing radical intermediates .

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.88–7.90 (d, 1H, naphthalene-H), 3.88 (s, 3H, OCH3_3) .

  • IR (KBr):

    • 1685 cm1^{-1} (C=O stretch), 1590 cm1^{-1} (C=N stretch) .

  • HRMS: m/z 501.1689 [M+H]+^+ .

Table 3: Comparative Spectral Data

TechniqueKey PeaksAssignmentSource
1H^1\text{H} NMRδ 2.60 (s, 3H, CH3_3)Methyl group
IR3200–3400 cm1^{-1}N-H stretch
UV-Visλmax_{\text{max}} = 280 nmπ→π* transition

Applications in Medicinal Chemistry

Drug Development

  • Anticancer Candidates: Structural analogs inhibit topoisomerase II (IC50_{50} = 2.3 μM) .

  • Antidiabetic Potential: Alpha-glucosidase inhibition (IC50_{50} = 8.7 μM) via competitive binding .

Material Science

  • Coordination Polymers: Forms luminescent networks with Zn2+^{2+} for sensor applications.

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